SARS-CoV-2 PLPro Irreversible Inhibition: Spiro[chromane-2,4'-piperidine]-4-one vs. GRL0617
Compound 45, a spiro[chromane-2,4′-piperidin]-4-one derivative, inhibits SARS-CoV-2 papain-like protease (PLPro) with an IC50 of 0.059 μM at 60 minutes and demonstrates antiviral activity in A549 cells with an EC50 of 2.1 μM at 48 hours post-infection [1]. In contrast, the benchmark non-covalent PLPro inhibitor GRL0617 exhibits a reported IC50 of 2.1 μM against SARS-CoV-2 PLpro, representing approximately a 35-fold lower enzymatic inhibitory potency [2].
| Evidence Dimension | Enzymatic inhibition potency (PLPro IC50) |
|---|---|
| Target Compound Data | 0.059 μM (at T = 60 min) |
| Comparator Or Baseline | GRL0617: 2.1 μM |
| Quantified Difference | ~35-fold more potent |
| Conditions | SARS-CoV-2 PLPro enzymatic assay; antiviral EC50 in A549 cells |
Why This Matters
The substantial potency advantage and irreversible inhibition mechanism may translate to lower effective dosing requirements and reduced resistance emergence risk in antiviral development programs.
- [1] Wei Q, Taylor AJ, Miriyala N, et al. Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. ACS Med Chem Lett. 2026. View Source
- [2] Ratia K, et al. The complex structure of GRL0617 and SARS-CoV-2 PLpro. 2021. View Source
